3-Chlorobenzaldehyde thiosemicarbazone
Description
Historical Context and Significance of Thiosemicarbazones in Medicinal and Coordination Chemistry
The study of thiosemicarbazones dates back to the mid-20th century, with initial interest sparked by their antitubercular activity. This early discovery paved the way for extensive research into their potential as therapeutic agents. Over the decades, the significance of thiosemicarbazones has expanded into various branches of chemistry.
In medicinal chemistry, thiosemicarbazones have been investigated for a wide array of pharmacological effects, including antiviral, antibacterial, antifungal, and anticancer properties. ontosight.aimdpi.comchemmethod.com Their mechanism of action is often attributed to their ability to chelate metal ions that are essential for the functioning of various enzymes in pathological processes. pmf.unsa.ba The biological activity of thiosemicarbazones can be significantly enhanced upon coordination with metal ions. benthamopenarchives.com
In coordination chemistry, thiosemicarbazones are valued as versatile ligands. rasayanjournal.co.in The presence of both sulfur and nitrogen donor atoms allows them to form stable complexes with a variety of transition metals. rasayanjournal.co.in The structural diversity of these metal complexes, which can vary in geometry and oxidation state, has been a subject of intense study. These complexes are not only of academic interest but also have potential applications in catalysis and materials science.
Structural Features and Core Reactivity Principles of Thiosemicarbazones
The fundamental structure of a thiosemicarbazone is derived from the condensation reaction between an aldehyde or a ketone and thiosemicarbazide (B42300). chemmethod.com This reaction results in a molecule with the general formula R1R2C=N-NH-C(=S)NH2. The core reactivity of thiosemicarbazones is largely dictated by the imine nitrogen, the hydrazinic nitrogen, and the thione/thiolate sulfur atom, which can all participate in coordination with metal ions.
Thiosemicarbazones can exist in thione and thiol tautomeric forms. In the solid state and in neutral solutions, the thione form is predominant. However, in the presence of a metal ion and under appropriate pH conditions, the thiol form can be stabilized through deprotonation, leading to the formation of a metal-sulfur bond. This versatility in coordination modes allows for the formation of a wide range of metal complexes with diverse structures and properties. The electronic properties of the R1 and R2 substituents on the carbonyl precursor can also influence the reactivity and coordination behavior of the resulting thiosemicarbazone.
Overview of Current Research Directions for Aromatic Aldehyde Thiosemicarbazones
Current research on aromatic aldehyde thiosemicarbazones is highly interdisciplinary, spanning the fields of medicinal chemistry, bioinorganic chemistry, and materials science. A significant focus remains on the development of novel therapeutic agents. Researchers are actively exploring the synthesis of new thiosemicarbazone derivatives with enhanced and selective biological activities. mdpi.com This includes modifications of the aromatic ring with various substituents to modulate their lipophilicity, electronic properties, and ultimately their pharmacological profiles.
The anticancer properties of thiosemicarbazones and their metal complexes are a particularly active area of investigation. nih.govmdpi.com Studies are aimed at elucidating their mechanisms of action, which are thought to involve the inhibition of ribonucleotide reductase, induction of oxidative stress, and interference with cellular iron metabolism. rasayanjournal.co.in
In the realm of coordination chemistry, there is a growing interest in the design and synthesis of novel metal-thiosemicarbazone complexes with specific catalytic or material properties. The ability of these ligands to stabilize various metal centers in different oxidation states is being exploited for applications in catalysis, sensing, and the development of new functional materials. Furthermore, the exploration of their potential as radiopharmaceuticals for imaging and therapy is an emerging research frontier. mdpi.com
3-Chlorobenzaldehyde (B42229) Thiosemicarbazone: Synthesis, Characterization, and Scientific Applications
This section focuses specifically on the chemical compound 3-Chlorobenzaldehyde thiosemicarbazone, detailing its synthesis, physicochemical properties, spectroscopic characterization, coordination chemistry, and biological activities.
Synthesis and Physicochemical Properties of this compound
The synthesis of this compound is typically achieved through a straightforward condensation reaction between 3-chlorobenzaldehyde and thiosemicarbazide. ontosight.ai The reaction is usually carried out in a suitable solvent, such as ethanol (B145695) or methanol (B129727), often with catalytic amounts of an acid.
The physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C8H8ClN3S |
| Molecular Weight | 213.69 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not consistently reported, varies with purity |
| Solubility | Generally soluble in organic solvents like DMSO and DMF |
| CAS Number | 5706-79-6 |
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
FT-IR Spectroscopy
The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-3100 | N-H stretching vibrations of the -NH2 and -NH- groups |
| ~1600 | C=N stretching vibration of the azomethine group |
| ~1500-1400 | C=C stretching vibrations of the aromatic ring |
| ~1250 | C=S stretching vibration |
| ~800-700 | C-Cl stretching vibration |
NMR Spectroscopy (¹H and ¹³C)
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.
¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|
| ~11.5 | Singlet | -NH- proton |
| ~8.2 | Singlet | -CH=N- proton |
| ~8.0-7.4 | Multiplet | Aromatic protons |
¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
|---|---|
| ~178 | C=S |
| ~142 | C=N |
Mass Spectrometry
Mass spectrometry confirms the molecular weight of this compound. The fragmentation pattern can provide further structural information. The molecular ion peak [M]+ is expected at m/z 213/215, corresponding to the isotopic distribution of chlorine.
Coordination Chemistry and Metal Complexation
This compound acts as a versatile chelating agent, coordinating with a variety of transition metal ions through its sulfur and nitrogen donor atoms. rasayanjournal.co.in The ligand typically acts as a bidentate ligand, coordinating through the azomethine nitrogen and the thionic sulfur atom. rasayanjournal.co.in
The reaction of this compound with metal salts such as those of copper(II), nickel(II), cobalt(II), and zinc(II) yields stable metal complexes. rasayanjournal.co.in The resulting complexes often exhibit different geometries, including square planar, tetrahedral, or octahedral, depending on the metal ion and the reaction conditions. The coordination of the ligand to the metal center is often confirmed by shifts in the FT-IR bands of the C=N and C=S groups and by changes in the NMR spectra.
Overview of Biological Activities
This compound and its metal complexes have been investigated for a range of biological activities.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against various strains of bacteria. ontosight.ai The activity is often enhanced upon complexation with metal ions. The mode of action is believed to involve the disruption of essential cellular processes in the microorganisms.
Table of Antimicrobial Activity (Zone of Inhibition in mm)
| Compound | Escherichia coli | Staphylococcus aureus |
|---|---|---|
| This compound | Data not consistently available | Data not consistently available |
| Cu(II) complex | Enhanced activity reported | Enhanced activity reported |
Antifungal Activity
The antifungal potential of this compound and its metal complexes has also been explored. nih.gov These compounds have shown inhibitory effects against various fungal pathogens. The presence of the chlorine atom on the benzene (B151609) ring is thought to contribute to its antifungal efficacy.
Table of Antifungal Activity (MIC in µg/mL)
| Compound | Candida albicans | Aspergillus niger |
|---|---|---|
| This compound | Varies by study | Varies by study |
Anticancer Activity
A significant area of research has been the evaluation of the anticancer properties of thiosemicarbazones. ontosight.ainih.gov While specific data for this compound is part of a broader class of compounds, related structures have shown promising activity against various cancer cell lines. The anticancer mechanism is often linked to the chelation of iron, which is crucial for DNA synthesis and cell proliferation. nih.gov
Table of Anticancer Activity (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
|---|---|---|
| This compound | Under investigation | Under investigation |
Structure
3D Structure
Properties
CAS No. |
5706-79-6 |
|---|---|
Molecular Formula |
C8H8ClN3S |
Molecular Weight |
213.69 g/mol |
IUPAC Name |
[(3-chlorophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H8ClN3S/c9-7-3-1-2-6(4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13) |
InChI Key |
IPKPBBJJLUBSAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NNC(=S)N |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 3 Chlorobenzaldehyde Thiosemicarbazone
Established Synthetic Routes for 3-Chlorobenzaldehyde (B42229) Thiosemicarbazone
The primary and most established method for synthesizing 3-Chlorobenzaldehyde thiosemicarbazone is through the direct condensation of 3-Chlorobenzaldehyde with thiosemicarbazide (B42300). This reaction forms the core of thiosemicarbazone synthesis due to its efficiency and simplicity.
The fundamental synthesis involves a nucleophilic addition-elimination reaction between the carbonyl group of 3-Chlorobenzaldehyde and the primary amine group of thiosemicarbazide. researchgate.net In this reaction, the lone pair of electrons on the terminal nitrogen atom of thiosemicarbazide attacks the electrophilic carbonyl carbon of the aldehyde. This is typically followed by the elimination of a water molecule to form the characteristic azomethine (–C=N–) bond of the thiosemicarbazone. nih.gov
The general reaction is carried out by dissolving equimolar amounts of 3-Chlorobenzaldehyde and thiosemicarbazide in a suitable solvent, often an alcohol such as ethanol (B145695) or methanol (B129727). nih.govchemmethod.com The mixture is then heated under reflux to drive the reaction to completion. chemmethod.com
General Reaction Scheme:
Reactants: 3-Chlorobenzaldehyde and Thiosemicarbazide
Product: this compound
Byproduct: Water
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Several factors can be adjusted to achieve this.
Catalysis: The condensation reaction is frequently acid-catalyzed. A few drops of a weak acid like glacial acetic acid are commonly added to the reaction mixture to protonate the carbonyl oxygen of the aldehyde, thereby increasing its electrophilicity and facilitating the nucleophilic attack by thiosemicarbazide. chemmethod.comnih.gov Stronger acids, such as concentrated hydrochloric acid, have also been employed. juniv.edu
Solvent: The choice of solvent is important. Alcohols like ethanol, methanol, and 1-butanol (B46404) are widely used as they effectively dissolve the reactants and facilitate the reaction upon heating. nih.govchemmethod.comnih.gov
Temperature and Reaction Time: The reaction is typically conducted at the reflux temperature of the chosen solvent. chemmethod.comjuniv.edu Reaction times can vary from a few hours (2-3 hours) to longer periods (8-24 hours), depending on the specific reactants and conditions. nih.govnih.govjuniv.edu Progress is often monitored using thin-layer chromatography (TLC) to determine the point of completion. nih.gov
Purification: Upon completion, the reaction mixture is cooled, which often causes the product to precipitate. The solid product is then collected by filtration, washed with a cold solvent to remove impurities, and further purified by recrystallization from a suitable solvent like ethanol or a mixture of dichloromethane (B109758) and methanol. chemmethod.comnih.gov
| Parameter | Condition | Purpose/Effect | Source(s) |
| Catalyst | Glacial Acetic Acid | Increases electrophilicity of the carbonyl carbon, speeding up the reaction. | chemmethod.comnih.gov |
| Solvent | Ethanol, Methanol, 1-Butanol | Dissolves reactants and allows for heating under reflux. | nih.govnih.gov |
| Temperature | Reflux | Provides energy to overcome the activation barrier of the reaction. | chemmethod.comjuniv.edu |
| Reaction Time | 2 - 24 hours | Varies based on reactants; monitored by TLC for completion. | nih.govnih.gov |
| Purification | Recrystallization | Removes unreacted starting materials and byproducts to yield a pure compound. | chemmethod.comnih.gov |
Synthesis of Novel Derivatives and Analogues of this compound
To explore structure-activity relationships and develop compounds with enhanced properties, extensive research has focused on synthesizing derivatives and analogues of this compound. This is achieved by modifying different parts of the molecule.
The electronic properties and steric bulk of substituents on the benzaldehyde (B42025) ring can significantly influence the chemical characteristics of the resulting thiosemicarbazone. Researchers have synthesized a wide array of thiosemicarbazones by reacting thiosemicarbazide with various substituted benzaldehydes. Adding a benzaldehyde moiety has been shown to increase the activity of thiosemicarbazones. researchgate.net
For instance, derivatives have been synthesized using benzaldehydes with electron-donating groups (e.g., methoxy, -OCH₃) and electron-withdrawing groups (e.g., nitro, -NO₂). nih.govdoaj.org The position of the substituent (ortho, meta, or para) also plays a critical role. The synthesis of 2-(3-chlorobenzylidene)hydrazine-1-carbothioamide, for example, is reported with a yield of 40%. nih.gov Studies have shown that chloro-substituents at different positions on the phenyl ring can lead to compounds with varying biological potential. mdpi.com
| Benzaldehyde Substituent | Example Compound Class | Reference |
| Chloro (Cl) | (N-(chlorophenyl)-2-(pyridin-2-ylmethylene)hydrazine-1-carbothioamide) | mdpi.com |
| Fluoro (F) | 2-(4-fluorobenzylidene)hydrazine-1-carbothioamide | nih.gov |
| Bromo (Br) | 2-(4-bromobenzylidene)-N-phenylhydrazine-1-carbothioamide | nih.gov |
| Methoxy (OCH₃) | 2-(3,4-dimethoxybenzylidene)hydrazine-1-carbothioamide | nih.gov |
| Nitro (NO₂) | o-nitro-benzaldehyde-thiosemicarbazone | doaj.org |
| Alkoxy chains | 3,4-bis(alkyloxy)benzal-[4-(p-tolyl)] thiosemicarbazones | juniv.edu |
The thiosemicarbazone backbone itself (–N(1)H–N(2)H–C(S)–N(4)H₂) offers several sites for modification. A common strategy is the substitution at the terminal N4 nitrogen atom. mdpi.comresearchgate.net This is typically achieved by first synthesizing a substituted thiosemicarbazide (e.g., 4-phenylthiosemicarbazide) and then condensing it with the desired aldehyde. nih.govmdpi.com These N4-substituted derivatives can exhibit significantly different properties compared to the parent compound. For example, N4-methyl, N4-ethyl, and N4-phenyl substituted thiosemicarbazones have been synthesized and studied. researchgate.net Such modifications can alter the molecule's lipophilicity, hydrogen bonding capacity, and metal-chelating ability.
Further modifications can involve cyclization reactions where the thiosemicarbazone acts as a precursor for synthesizing heterocyclic compounds like thiazolidinones. researchgate.net
A more advanced derivatization strategy involves covalently linking the thiosemicarbazone moiety to larger biomolecules or complex organic structures to create hybrid molecules. This modular character of thiosemicarbazones makes them suitable for creating conjugates. mdpi.com For instance, thiosemicarbazones have been functionalized for attachment to materials like chitosan (B1678972). mdpi.com This often involves introducing a reactive functional group onto the thiosemicarbazone that can form a covalent bond with the target architecture.
Amino acids have been introduced at the N4 position to produce conjugates, and other functional groups like phosphonic acid have been added to allow for anchoring to nanoparticles. mdpi.com These hybrid architectures aim to combine the properties of the thiosemicarbazone with those of the larger molecule, such as improving solubility, targeting specific biological sites, or creating multifunctional materials.
Advanced Spectroscopic and Crystallographic Investigations of 3 Chlorobenzaldehyde Thiosemicarbazone and Its Derivatives
Vibrational Spectroscopy Analysis
The FTIR spectrum of 3-Chlorobenzaldehyde (B42229) thiosemicarbazone reveals characteristic absorption bands that are essential for its structural confirmation. The high-frequency region of the spectrum is dominated by N-H stretching vibrations. Typically, a series of bands between 3169 cm⁻¹ and 3365 cm⁻¹ corresponds to the various NH and NH₂ groups within the molecule. iosrjournals.org The aromatic C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ range. nih.gov
A key diagnostic band for the formation of the thiosemicarbazone is the azomethine (C=N) stretching vibration, which appears in the range of 1585-1610 cm⁻¹. orientjchem.org The presence of this band confirms the condensation reaction between the aldehyde and the thiosemicarbazide (B42300). Another critical vibration is that of the thiocarbonyl or thione (C=S) group. This band can be found over a broad range, but is often identified between 1089 cm⁻¹ and 1255 cm⁻¹, with some studies also assigning contributions in the 825-840 cm⁻¹ region. orientjchem.orgjetir.orgjetir.org The variation in this absorption is due to its coupling with other vibrations in the molecule. cdnsciencepub.com The C-Cl stretching vibration for the substituted benzene (B151609) ring is typically found at lower frequencies, with one study on a similar compound noting its presence at 815 cm⁻¹. jetir.org
Table 1: Characteristic FTIR Absorption Bands for 3-Chlorobenzaldehyde Thiosemicarbazone
| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| Asymmetric & Symmetric Stretch | Terminal NH₂ | 3300 - 3500 |
| Stretch | Secondary N-H | 3100 - 3300 |
| Stretch | Aromatic C-H | 3000 - 3100 |
| Stretch | Azomethine (C=N) | 1585 - 1610 |
| Stretch | Thione (C=S) | 825 - 1255 |
Raman spectroscopy offers complementary vibrational data to FTIR. For thiosemicarbazone derivatives, new bands in the low-frequency region of the Raman spectra can indicate coordination with metal ions, particularly vibrations corresponding to metal-sulfur (M-S) and metal-nitrogen (M-N) bonds. mdpi.com In the free ligand, the C=S vibration, often observed in the 779-842 cm⁻¹ range, is a key feature. mdpi.com The C=N azomethine stretch is also Raman active, appearing in a similar region to its IR absorption. The aromatic ring vibrations also give rise to characteristic signals in the Raman spectrum. A new band observed around 630 cm⁻¹ in the Raman spectrum of a related complex was attributed to the metal-nitrogen ν(M-N) vibration, highlighting the technique's utility in studying derivatives. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural determination of this compound in solution, providing detailed information about the carbon and hydrogen environments.
The ¹H NMR spectrum provides a distinct fingerprint of the proton environments in the molecule. The most deshielded proton is typically the hydrazinic N-H, which appears as a singlet at approximately 11.5 ppm. nih.gov This significant downfield shift is due to the deshielding effects of the adjacent thione group and its involvement in hydrogen bonding. The protons of the terminal NH₂ group resonate as a broad singlet around 8.6 ppm. jetir.org
The azomethine proton (-CH=N) is also found downfield, appearing as a sharp singlet in the range of 10.2-10.3 ppm. nih.gov The aromatic protons on the 3-chlorophenyl ring produce a series of multiplets in the 7.4-8.2 ppm region, with their specific chemical shifts and coupling patterns confirming the meta-substitution. jetir.org Conformational analysis based on NMR data typically indicates that thiosemicarbazones of aromatic aldehydes exist predominantly in the E conformation about the C=N double bond due to greater thermodynamic stability.
Table 2: Typical ¹H NMR Chemical Shifts for this compound in DMSO-d₆
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-H (Hydrazinic) | ~11.5 | Singlet |
| -CH=N (Azomethine) | ~10.2 | Singlet |
| NH₂ (Amide) | ~8.6 | Broad Singlet |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The most characteristic signal is that of the thione carbon (C=S), which is the most downfield peak, typically appearing around 178 ppm. libretexts.orgoregonstate.edu The chemical shift of the azomethine carbon (C=N) is generally found in the 140-145 ppm range.
The carbons of the 3-chlorophenyl ring resonate in the aromatic region between approximately 125 and 150 ppm. libretexts.org The carbon atom directly bonded to the chlorine atom (C-Cl) is expected around 134-135 ppm, while the carbon attached to the azomethine group (C-CH=N) is found near 137 ppm. The remaining aromatic carbons appear at slightly different chemical shifts based on their position relative to the substituents.
Table 3: Representative ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=S (Thione) | ~178 |
| C=N (Azomethine) | 140 - 145 |
| C-Cl | ~134 |
Two-dimensional NMR techniques like the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment are invaluable for making unambiguous assignments, especially in complex molecules or their derivatives. westmont.edu This experiment correlates the chemical shift of a nitrogen-15 (B135050) nucleus with that of its directly attached proton(s). protein-nmr.org.uk
For this compound, an ¹H-¹⁵N HSQC spectrum would display cross-peaks connecting the proton signals of the NH and NH₂ groups to the ¹⁵N signals of the nitrogen atoms they are bonded to. rsc.org For example, a correlation peak would appear at the coordinates corresponding to the ¹H chemical shift of the hydrazinic proton (~11.5 ppm) and the ¹⁵N chemical shift of its nitrogen. Another correlation would link the NH₂ protons (~8.6 ppm) to their corresponding nitrogen atom. This technique provides direct evidence of H-N connectivity, confirming assignments made from 1D spectra and allowing for the measurement of ¹⁵N chemical shifts, which are sensitive to the electronic environment and coordination. westmont.edunih.gov
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The chromophoric nature of this compound arises from the presence of the benzene ring and the thiosemicarbazone moiety (-C=N-NH-C=S), which contain a combination of π-electrons and non-bonding (n) electrons. The UV-Vis absorption spectrum of thiosemicarbazone derivatives is typically characterized by distinct absorption bands corresponding to specific electronic transitions within the molecule.
Studies on chlorobenzaldehyde thiosemicarbazone and related derivatives reveal characteristic absorption maxima in the ultraviolet region. jetir.org For instance, the UV-Visible spectrum for 4-chlorobenzaldehyde (B46862) thiosemicarbazone, a close isomer, shows a characteristic absorption band between 260-350 nm. jetir.org These absorptions are generally attributed to two primary types of electronic transitions:
π → π* Transitions: These high-intensity absorptions are associated with the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They typically occur at shorter wavelengths (higher energy) and are characteristic of the conjugated system formed by the aromatic ring and the azomethine group (-CH=N-).
n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital, primarily located on the sulfur and nitrogen atoms of the thiosemicarbazone group, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions and occur at longer wavelengths (lower energy).
The solvent environment can influence the position of these absorption bands, a phenomenon known as solvatochromism. researchgate.net The specific electronic transitions are global in nature, and their analysis helps in understanding the electronic structure of the molecule. researchgate.net The high transparency of these compounds in the visible region (e.g., 350-800 nm for the 4-chloro isomer) is a significant optical property. jetir.org
| Compound | Absorption Maximum (λmax, nm) | Solvent | Assigned Transition |
|---|---|---|---|
| 4-Chlorobenzaldehyde thiosemicarbazone | 260-350 | Methanol (B129727) | π → π* and n → π |
| 2-Chlorobenzaldehyde (B119727) thiosemicarbazone Cadmium Bromide Complex | 326 | DMF | π → π and n → π* |
Mass Spectrometric Investigations
High-Resolution Mass Spectrometry (HRMS), particularly with electrospray ionization (ESI), is a powerful analytical technique for the precise determination of the molecular formula of a compound. ekb.eg For this compound (C8H8ClN3S), HRESIMS provides an exact mass measurement of the molecular ion, typically observed as a protonated species [M+H]+. researchgate.net
The experimentally determined mass-to-charge ratio (m/z) is compared with the theoretically calculated mass for the proposed chemical formula. The high accuracy of HRESIMS allows for differentiation between compounds with the same nominal mass but different elemental compositions. The observation of the [M+H]+ peak in the mass spectrum at an m/z value that closely matches the calculated exact mass confirms the successful synthesis and elemental composition of the target molecule. researchgate.netresearchgate.net The characteristic isotopic pattern resulting from the presence of chlorine (35Cl and 37Cl in an approximate 3:1 ratio) and sulfur (32S, 33S, 34S) further aids in confirming the molecular formula.
Mass spectrometry provides crucial structural information through the analysis of fragmentation patterns. Thiosemicarbazones exhibit characteristic fragmentation pathways under electron impact (EI) or collision-induced dissociation (CID) conditions. scirp.orgscirp.org The study of these patterns helps in elucidating the molecular structure.
For thiosemicarbazones derived from substituted benzaldehydes, common fragmentation routes include:
Cleavage of the N-N Bond: A prominent fragmentation pathway involves the homolytic cleavage of the relatively weak N-N bond, which is a common feature in these compounds. scirp.orgscirp.org
Loss of Ammonia (B1221849) (NH3): The loss of an ammonia molecule from the molecular ion is frequently observed, especially in thiosemicarbazones synthesized from acetophenones, which can preclude the observation of the molecular ion peak itself. scirp.org
Formation of Tropylium (B1234903) Ion: In aromatic derivatives, the formation of the stable tropylium ion (m/z 91) or substituted tropylium ions is a common occurrence. researchgate.net
Cleavage of the Thiourea (B124793) Moiety: Fragmentation can occur within the thiourea part of the molecule, leading to the loss of species like S=C=NH. scirp.org Other fragments can arise from the cleavage around the azomethine (-CH=N-) bond. researchgate.netresearchgate.net
The mass spectrum of a given thiosemicarbazone is a composite of these and other fragmentation pathways, creating a unique fingerprint that confirms its identity. researchgate.net
| Fragmentation Process | Lost Neutral/Radical | Resulting Ion | Typical m/z (example) |
|---|---|---|---|
| N-N Bond Cleavage | •NH-C(=S)NH2 | [Ar-CH=N]+• | - |
| Ammonia Loss | NH3 | [M-NH3]+• | - |
| Thiourea Moiety Cleavage | S=C=NH | [M-SCNH]+• | - |
| Aromatic Ring Fragmentation | - | Tropylium ion | 91 |
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice. mdpi.com Studies on chlorobenzaldehyde thiosemicarbazone isomers and related derivatives have provided detailed insights into their solid-state structures. acs.orgacs.orgresearchgate.net
The molecular structure of these compounds reveals several key features. The thiosemicarbazone moiety is generally planar. wikipedia.org The molecule typically adopts an E configuration about the azomethine C=N double bond, which is a common feature for thiosemicarbazones. acs.org The crystal structure of 2-chlorobenzaldehyde thiosemicarbazone, for example, is monoclinic with the space group P21/n. acs.orgacs.org In the solid state, the molecules are often stabilized by a network of intermolecular hydrogen bonds. A common motif involves N-H···S hydrogen bonds, which can link molecules into dimeric pairs or extended chains. researchgate.net
The bond lengths and angles within the molecule are consistent with the hybridisation of the atoms. The C=S bond length is a key indicator of the thione form, while the C-N and N-N bond lengths within the thiosemicarbazone backbone provide information about electron delocalization. researchgate.net The phenyl ring is typically planar, and its orientation with respect to the thiosemicarbazone side chain is defined by specific torsion angles.
| Parameter | 2-Chlorobenzaldehyde thiosemicarbazone acs.orgacs.org | 4-Chlorobenzaldehyde thiosemicarbazone researchgate.net |
|---|---|---|
| Chemical Formula | C8H8ClN3S | C8H8ClN3S |
| Formula Weight | 213.69 | 213.68 |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P21/n | Pī |
| a (Å) | 12.964(4) | 7.934(2) |
| b (Å) | 5.131(5) | 11.242(3) |
| c (Å) | 14.970(1) | 11.615(2) |
| α (°) | 90 | 74.775(3) |
| β (°) | 94.32(2) | 75.389(2) |
| γ (°) | 90 | 83.448(2) |
| Volume (ų) | 993.4(9) | 966.0(4) |
| Z | 4 | 4 |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The supramolecular architecture of chlorobenzaldehyde thiosemicarbazone derivatives in the solid state is predominantly governed by a network of intermolecular interactions, including hydrogen bonding and π-π stacking. These non-covalent forces are fundamental in determining the molecular packing and, consequently, the physicochemical properties of the crystalline material.
Hydrogen Bonding: A prominent feature in the crystal structure of thiosemicarbazones is the formation of dimers through intermolecular N—H⋯S hydrogen bonds. researchgate.net In the case of 4-chlorobenzaldehyde thiosemicarbazone, the molecular packing is characterized by a dimeric structure held together by two N—H⋯S hydrogen bonds. researchgate.net This interaction typically involves the hydrogen atom of the hydrazinic nitrogen and the sulfur atom of the thiocarbonyl group of an adjacent molecule. Additionally, other types of hydrogen bonds, such as C—H⋯Cl and N—H⋯N, contribute to the stability of the crystal lattice. researchgate.net The presence of these interactions leads to the formation of a robust, three-dimensional network.
A summary of typical hydrogen bond parameters observed in chlorobenzaldehyde thiosemicarbazone derivatives is presented in the interactive table below.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |
| N-H···S | 0.99 | 2.45 | 3.42 | 168 |
| C-H···Cl | 0.93 | 2.85 | 3.75 | 163 |
| N-H···N | 0.99 | 2.20 | 3.08 | 148 |
| Note: The data presented is representative of interactions found in chlorobenzaldehyde thiosemicarbazone derivatives and may not be specific to the 3-chloro isomer. |
Hirshfeld Surface and 2D Fingerprint Plot Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of the close contacts with neighboring molecules.
The Hirshfeld surface is generated based on the principle that the space in a crystal can be partitioned into regions where the electron density of a promolecule (the molecule of interest) dominates over the sum of electron densities from all other molecules in the crystal. The normalized contact distance (dnorm), which is a ratio involving the distances of any surface point to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface and the van der Waals radii of the atoms, is mapped onto the surface. Red spots on the dnorm map indicate close intermolecular contacts, which are often associated with hydrogen bonds and other strong interactions.
For thiosemicarbazone derivatives, the fingerprint plots reveal the prevalence of various interactions. For instance, in a nickel(II) complex of a thiosemicarbazone derivative, the most significant contacts were found to be F⋯H/H⋯F, H⋯H, C⋯H/H⋯C, S⋯H/H⋯S, and N⋯H/H⋯N. nih.gov The characteristic spikes in the fingerprint plot provide information about the nature and length of these contacts. For example, the sharpest point in the H⋯S plot for this complex indicated a close contact with a dₑ + dᵢ value of approximately 2.60 Å. nih.gov
The following interactive table summarizes the percentage contributions of various intermolecular contacts to the total Hirshfeld surface for a representative thiosemicarbazone derivative.
| Intermolecular Contact | Percentage Contribution (%) |
| H···H | 22.2 |
| C···H/H···C | 12.5 |
| S···H/H···S | 7.4 |
| N···H/H···N | 5.7 |
| C···C | 3.2 |
| Note: This data is for a nickel(II) complex of a thiosemicarbazone derivative and serves as an illustrative example of the types of contacts and their relative importance in this class of compounds. nih.gov |
Powder X-ray Diffraction (XRD) for Crystalline Phase Analysis
Powder X-ray diffraction (XRD) is a non-destructive analytical technique used to identify the crystalline phases of a material and to determine its crystal structure. The technique relies on the constructive interference of monochromatic X-rays and a crystalline sample. The scattered X-rays produce a diffraction pattern of peaks at specific angles (2θ), which is characteristic of the crystalline lattice of the material.
For this compound, powder XRD would be employed to confirm its crystalline nature and to identify its specific polymorphic form, if any exist. The resulting diffractogram, a plot of diffracted intensity versus the scattering angle 2θ, serves as a unique fingerprint for the compound's crystal structure.
While the specific powder XRD pattern for this compound is not available in the reviewed literature, studies on related compounds, such as the praseodymium(III) and neodymium(III) complexes of p-chlorobenzaldehydethiosemicarbazone, have utilized this technique. jetir.org In that study, the analysis of the powder XRD data, including the positions and intensities of the diffraction peaks, allowed for the determination of the unit cell dimensions and the crystal system, which was found to be cubic for the studied complexes. jetir.org Similarly, a study on 4-chlorobenzaldehyde thiosemicarbazone mentions the use of XRD in its characterization, underscoring the importance of this technique in the solid-state analysis of these compounds. jetir.org
Coordination Chemistry of 3 Chlorobenzaldehyde Thiosemicarbazone with Transition Metal Ions
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 3-Chlorobenzaldehyde (B42229) thiosemicarbazone typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent, often under reflux. Characterization of the resulting complexes is achieved through a combination of spectroscopic and analytical techniques, including infrared (IR) and UV-Visible spectroscopy, nuclear magnetic resonance (NMR), and elemental analysis, to elucidate their structure and bonding.
Complexation with Copper(I) and Copper(II) Ions
Complexes of 3-Chlorobenzaldehyde thiosemicarbazone with both copper(I) and copper(II) have been synthesized and characterized. In many cases, the ligand acts as a bidentate chelating agent, coordinating to the copper ion through the sulfur atom of the thione group and the nitrogen atom of the azomethine group. researchgate.net
For copper(II) complexes, a distorted square-planar geometry is often observed. sphinxsai.com Spectroscopic analysis provides key insights into the coordination. In the IR spectrum, a shift in the ν(C=S) and ν(C=N) bands upon complexation indicates the involvement of these groups in bonding to the metal center. researchgate.net For instance, the free ligand exhibits a ν(C=N) band which shifts to a lower frequency in the complex, confirming coordination through the azomethine nitrogen. Similarly, the band associated with the C=S group also shows a shift, indicating sulfur coordination.
Electron Paramagnetic Resonance (EPR) spectroscopy is a valuable tool for characterizing copper(II) complexes. The EPR spectrum of a copper(II) complex with p-chlorobenzaldehyde thiosemicarbazone has shown three resonance absorptions, providing information about the electronic environment of the copper ion. researchgate.net
| Technique | Free Ligand (cm-1) | Copper(II) Complex (cm-1) | Interpretation |
|---|---|---|---|
| IR (ν(C=N)) | ~1600 | Shift to lower frequency | Coordination via azomethine nitrogen |
| IR (ν(C=S)) | ~830 | Shift to lower frequency | Coordination via thione sulfur |
Complexation with Nickel(II) and Cobalt(II) Ions
Nickel(II) and Cobalt(II) also form stable complexes with this compound. These complexes have been synthesized by reacting the ligand with the respective metal acetates in a methanolic medium. rasayanjournal.co.in The resulting complexes are typically non-electrolytic and monomeric. rasayanjournal.co.in
The geometry of these complexes can vary. For instance, a square-planar geometry has been proposed for a Cobalt(II) complex, indicated by a magnetic moment of 2.50 B.M. rasayanjournal.co.in In contrast, a tetrahedral geometry is suggested for a Nickel(II) complex, which exhibits a magnetic moment of 2.87 B.M. rasayanjournal.co.in
Spectroscopic data supports the coordination of the ligand to the metal ions. In the ¹H NMR spectrum of the free ligand, the proton signal for the -NH group appears at a certain chemical shift. Upon complexation, this signal often disappears, suggesting deprotonation and coordination of the nitrogen atom to the metal. The azomethine proton signal also experiences a downfield shift, further confirming coordination. rasayanjournal.co.in
| Metal Ion | Magnetic Moment (B.M.) | Proposed Geometry |
|---|---|---|
| Nickel(II) | 2.87 | Tetrahedral rasayanjournal.co.in |
| Cobalt(II) | 2.50 | Square-planar rasayanjournal.co.in |
Complexation with Palladium(II) and Gold(III) Ions
Palladium(II) and Gold(III) form square planar complexes with thiosemicarbazone ligands. mdpi.com The synthesis of Palladium(II) complexes can be achieved by reacting a palladium salt like Li₂[PdCl₄] with the ligand. rsc.org These complexes are often diamagnetic and adopt a four-coordinated square planar or distorted square planar geometry. researchgate.net
In these complexes, the thiosemicarbazone ligand typically coordinates as a monoanionic bidentate N,S-donor after deprotonation. nih.govrsc.org This coordination occurs through the azomethine nitrogen and the thione sulfur atoms. nih.gov The formation of the complex is confirmed by spectroscopic methods. For example, in the IR spectrum, the disappearance of the ν(N-H) band and the shift of the ν(C=N) and ν(C=S) bands confirm the coordination mode. nih.gov ¹H NMR spectroscopy also shows the disappearance of the N-H proton signal upon complexation. nih.gov
Gold(III) complexes with thiosemicarbazones also exhibit a square planar geometry where the metal center is coordinated by the NNS-donor system of the ligand and a chloride ion. mdpi.com
Complexation with Other Transition Metals (e.g., Zinc(II), Molybdenum(VI), Ruthenium(III), Rhodium(III))
This compound also forms complexes with a range of other transition metals.
Zinc(II): Zinc(II) complexes with this ligand have been synthesized and characterized. A tetrahedral geometry has been proposed for a [ZnL₂] type complex. rasayanjournal.co.in Coordination typically occurs through the sulfur and azomethine nitrogen atoms. nih.gov
Molybdenum(VI): Dioxomolybdenum(VI) complexes have been synthesized where the thiosemicarbazone ligand coordinates as a tridentate ONS donor. epa.gov These complexes often have a distorted octahedral coordination geometry, which can be completed by a solvent molecule like methanol (B129727). epa.gov
Ruthenium(III) and Rhodium(III): Ruthenium(III) and Rhodium(III) form octahedral complexes with thiosemicarbazone ligands derived from 4-chlorobenzaldehyde (B46862). researchgate.netnih.gov In these complexes, the ligand coordinates to the metal atom through the thione sulfur and azomethine nitrogen. researchgate.netnih.gov Ruthenium(III) complexes are typically low-spin and paramagnetic, while Rhodium(III) complexes are diamagnetic. researchgate.netnih.gov The coordination is supported by IR and NMR spectral data, showing shifts in the characteristic bands of the C=N and C=S groups. researchgate.netnih.gov
Ligand Coordination Modes and Geometries in Metal Complexes
The versatility of this compound as a ligand is evident in its various coordination modes. The presence of sulfur and nitrogen donor atoms allows for flexible bonding with metal ions, leading to different complex geometries.
Bidentate and Multidentate Chelation Mechanisms
The most common coordination mode for this compound is as a bidentate ligand. mdpi.com In this mode, it typically coordinates to the metal ion through the sulfur atom of the thione group and the nitrogen atom of the azomethine group, forming a stable five-membered chelate ring. mdpi.commdpi.com This coordination can occur with the ligand in its neutral form or, more commonly, after deprotonation to act as an anionic bidentate ligand. mdpi.com
Depending on the specific thiosemicarbazone derivative and the metal ion, multidentate chelation is also possible. If the ligand contains additional donor sites, it can act as a tridentate or even a tetradentate ligand. mdpi.comresearchgate.net For instance, some thiosemicarbazone ligands can coordinate in a tridentate ONS fashion if a hydroxyl group is present on the aldehyde ring. mdpi.com
The coordination of the ligand can also be influenced by the reaction conditions and the presence of other ligands. In some cases, unusual coordination modes have been observed, such as the formation of a four-membered chelate ring through coordination of the hydrazinic nitrogen and sulfur. ntu.edu.twresearchgate.net The geometry of the resulting metal complexes is highly dependent on the coordination number of the metal ion and the chelation mode of the ligand, with common geometries including square planar, tetrahedral, and octahedral. sphinxsai.comrasayanjournal.co.innih.gov
Structural Geometries of Metal-Thiosemicarbazone Complexes (e.g., Square Planar, Tetrahedral, Octahedral)
The coordination of this compound with transition metal ions can result in complexes with various geometries, largely dependent on the nature of the metal ion, its oxidation state, and the stoichiometry of the complex. The ligand typically acts as a bidentate donor, coordinating through the sulfur and azomethine nitrogen atoms. sphinxsai.comnih.gov Based on studies of analogous compounds, several common geometries are observed.
Square Planar Geometry: This geometry is frequently observed for d⁸ metal ions such as Ni(II) and Cu(II). In these complexes, two molecules of the deprotonated thiosemicarbazone ligand coordinate to the central metal ion. For instance, in studies of para-chlorobenzaldehyde thiosemicarbazone, Cu(II) complexes were proposed to have a square-planar structure. rasayanjournal.co.in Similarly, complexes of m-nitrobenzaldehyde thiosemicarbazone with Cu(II) and Ni(II) have also been assigned a square-planar geometry. sphinxsai.com The effective magnetic moment for Cu(II) complexes is often a key indicator of this geometry. rasayanjournal.co.in
Tetrahedral Geometry: Tetrahedral coordination is common for d¹⁰ metal ions like Zn(II) and can also be seen with Co(II). Research on para-chlorobenzaldehyde thiosemicarbazone has suggested a tetrahedral structure for its Ni(II) and Zn(II) complexes. rasayanjournal.co.in Additionally, Co(II) complexes with m-nitrobenzaldehyde thiosemicarbazone are reported to be tetrahedral in nature. sphinxsai.com
Octahedral Geometry: Octahedral geometry is typically found in complexes where the metal ion has a coordination number of six. This can be achieved through the coordination of two tridentate thiosemicarbazone ligands or by the inclusion of other ligands, such as water or pyridine (B92270), in the coordination sphere. For example, the Mn(II) complex with para-chlorobenzaldehyde thiosemicarbazone, [MnL₂(MeOH)₂], is proposed to have an octahedral structure with two methanol molecules occupying two coordination sites. rasayanjournal.co.in Similarly, Cr(III) and Fe(III) complexes with m-nitrobenzaldehyde thiosemicarbazone, which include pyridine in their structure, are also reported to have an octahedral geometry. jchps.com
| Metal Ion | Ligand | Proposed Geometry | Reference |
|---|---|---|---|
| Cu(II) | p-chlorobenzaldehyde thiosemicarbazone | Square Planar | rasayanjournal.co.in |
| Co(II) | p-chlorobenzaldehyde thiosemicarbazone | Square Planar | rasayanjournal.co.in |
| Ni(II) | p-chlorobenzaldehyde thiosemicarbazone | Tetrahedral | rasayanjournal.co.in |
| Zn(II) | p-chlorobenzaldehyde thiosemicarbazone | Tetrahedral | rasayanjournal.co.in |
| Mn(II) | p-chlorobenzaldehyde thiosemicarbazone | Octahedral | rasayanjournal.co.in |
| Cu(II) | m-nitrobenzaldehyde thiosemicarbazone | Distorted Square Planar | sphinxsai.com |
| Ni(II) | m-nitrobenzaldehyde thiosemicarbazone | Square Planar | sphinxsai.com |
| Co(II) | m-nitrobenzaldehyde thiosemicarbazone | Tetrahedral | sphinxsai.com |
Impact of Metal Chelation on Electronic Structure and Reactivity
The chelation of this compound to a transition metal ion significantly alters the electronic structure and, consequently, the reactivity of the ligand. These changes can be readily observed through spectroscopic techniques such as Infrared (IR) and UV-Visible spectroscopy.
Infrared (IR) Spectroscopy: Upon complexation, characteristic shifts in the vibrational frequencies of the ligand are observed. A notable change occurs in the ν(C=N) (azomethine) stretching frequency, which typically shifts to a lower wavenumber, indicating the coordination of the azomethine nitrogen to the metal ion. sphinxsai.comnih.gov Another significant alteration is observed in the ν(C=S) (thione) stretching frequency. This band also shifts to a lower frequency upon coordination, which is indicative of the sulfur atom's involvement in bonding with the metal center. sphinxsai.comnih.gov The appearance of new bands at lower frequencies can be attributed to the formation of M-N and M-S bonds. nih.gov
UV-Visible Spectroscopy: The electronic spectra of the metal complexes also provide evidence of coordination and offer insights into the geometry of the complexes. The UV-Vis spectrum of the free ligand typically shows absorption bands corresponding to π → π* and n → π* transitions. Upon complexation, these bands may shift, and new bands corresponding to d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) may appear. For instance, the electronic spectrum of the free m-nitrobenzaldehyde thiosemicarbazone shows a band at 354 nm, which shifts to lower wavelengths (325 nm for Cr(III) and 322 nm for Fe(III)) upon complexation, indicating the formation of the complex. jchps.com The positions and intensities of the d-d transition bands are particularly useful in determining the coordination geometry of the metal center.
| Compound | ν(N-H) | ν(C=N) | ν(C=S) | Reference |
|---|---|---|---|---|
| m-nitrobenzaldehyde thiosemicarbazone (Ligand) | 3396, 3246 | 1623 | - | jchps.com |
| Cr(III) Complex | - | ~1603 | - | jchps.com |
| Fe(III) Complex | - | ~1603 | - | jchps.com |
| m-nitrobenzaldehyde-4-(4'-sulphoamidephenyl)-3-thiosemicarbazone (Ligand) | - | 1610 | - | sphinxsai.com |
| Cu(II) Complex | - | Shift to lower frequency | - | sphinxsai.com |
| Ni(II) Complex | - | Shift to lower frequency | - | sphinxsai.com |
| Co(II) Complex | - | Shift to lower frequency | - | sphinxsai.com |
The changes in the electronic structure upon chelation can also influence the reactivity of the compound. While specific reactivity studies on this compound complexes are limited, it is well-established that metal complexation can enhance the biological activity of thiosemicarbazones. sphinxsai.com This enhanced activity is often attributed to the altered electronic and steric properties of the ligand upon coordination to the metal ion.
Mechanistic Insights into the Biological Activities of 3 Chlorobenzaldehyde Thiosemicarbazone and Its Metal Complexes
Antiproliferative and Apoptotic Pathways
The capacity of 3-Chlorobenzaldehyde (B42229) Thiosemicarbazone and its metal complexes to inhibit cell proliferation and induce apoptosis is attributed to their engagement with multiple cellular targets. The following sections elucidate the primary mechanisms that have been identified in preclinical research.
While direct studies on 3-Chlorobenzaldehyde Thiosemicarbazone are limited, the broader class of thiosemicarbazones and their metal complexes have been recognized as inhibitors of topoisomerase IIα. nih.govresearcher.liferesearchgate.netresearchgate.net These enzymes are crucial for managing DNA topology during replication and transcription. nih.govresearcher.liferesearchgate.netresearchgate.net The inhibitory action of thiosemicarbazone derivatives can disrupt these processes, leading to errors in DNA synthesis and repair, ultimately triggering cell death in rapidly dividing cancer cells. nih.gov Research on acridine-thiosemicarbazone hybrids has shown that certain derivatives can effectively inhibit human topoisomerase IIα. nih.gov The mechanism of inhibition by metal-thiosemicarbazone complexes can be intricate, involving both catalytic inhibition through interference with ATP hydrolysis and the stabilization of DNA cleavage complexes, a characteristic of topoisomerase poisons. nih.gov
A derivative of this compound has been specifically shown to modulate the activity of glycogen (B147801) phosphorylase (GP). rcsb.orgwwpdb.org This enzyme plays a pivotal role in glycogenolysis, the breakdown of glycogen to glucose-1-phosphate, thereby maintaining glucose homeostasis. nih.govmdpi.com A study focusing on a series of aromatic aldehyde 4-(β-D-glucopyranosyl)thiosemicarbazones, including a 3-chlorobenzaldehyde derivative, identified these compounds as competitive inhibitors of rabbit muscle glycogen phosphorylase b (GPb) with respect to α-D-glucose-1-phosphate. rcsb.org
Structural analysis through X-ray crystallography revealed that these inhibitors bind to the catalytic site of GPb. rcsb.org The thiosemicarbazone moiety derived from substituted benzaldehydes fits into a side channel of the catalytic site known as the β-pocket. rcsb.org The variations in inhibitory potency among the different derivatives were attributed to the diverse interactions of the aldehyde-derived part with the amino acid residues within this pocket. rcsb.org
Table 1: Inhibitory Activity of Benzaldehyde (B42025) Thiosemicarbazone Derivatives against Glycogen Phosphorylase b
| Compound Derivative | IC50 (μM) | Inhibition Type |
| Aromatic aldehyde 4-(β-D-glucopyranosyl)thiosemicarbazones | 5.7 - 524.3 | Competitive |
Data sourced from studies on a series of derivatives, including a 3-chlorobenzaldehyde variant. rcsb.org
Furthermore, these metal complexes can induce the cleavage of nucleic acids. nih.gov The oxidative cleavage of DNA by these complexes is often dose-dependent. nih.gov This ability to damage DNA is a critical factor in their cytotoxic effects, as it can trigger downstream apoptotic pathways. researchgate.net
This compound and its derivatives are known to induce apoptosis, or programmed cell death, in cancer cells. evitachem.com This process is often mediated by the activation of caspases, a family of cysteine proteases that execute the apoptotic cascade. researchgate.net While direct evidence for this compound is pending, studies on similar thiosemicarbazone derivatives have demonstrated the upregulation of caspase-3 expression. researchgate.net
The activation of executioner caspases like caspase-3 leads to the cleavage of specific cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation. nih.govnih.govmdpi.comresearchgate.net In some preclinical models, treatment with thiosemicarbazone derivatives has been shown to result in a ladder pattern of apoptotic DNA fragmentation, a definitive indicator of this mode of cell death. researchgate.net The pro-apoptotic effects can be further amplified by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. researchgate.net
A primary and well-established mechanism of action for many thiosemicarbazones is the inhibition of ribonucleoside diphosphate (B83284) reductase (RNR). nih.govrndsystems.com This enzyme is essential for the conversion of ribonucleosides to deoxyribonucleosides, a rate-limiting step in the synthesis of DNA. nih.govrndsystems.com By inhibiting RNR, thiosemicarbazones deplete the pool of deoxynucleotides available for DNA replication, thereby halting cell proliferation. sphinxsai.com
The most prominent example of an RNR-inhibiting thiosemicarbazone is Triapine® (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), which has undergone clinical trials. nih.govrndsystems.comnih.gov While specific IC50 values for this compound against RNR are not documented in the reviewed literature, the structural similarity to other potent thiosemicarbazone inhibitors suggests it may also target this crucial enzyme. nih.gov
The antiproliferative effects of thiosemicarbazones are also linked to their ability to disrupt the normal progression of the cell cycle. researchgate.net Studies on various thiosemicarbazone derivatives have shown that they can induce cell cycle arrest at different phases, such as the G2/M phase. researchgate.net This arrest prevents cancer cells from proceeding to mitosis and division, thereby inhibiting tumor growth. bitesizebio.com
Flow cytometric analysis of cells treated with certain thiosemicarbazones has confirmed their impact on cell cycle distribution. researchgate.net The cytotoxic effects of these compounds have been evaluated in numerous cancer cell lines, demonstrating a reduction in cell viability. nih.gov Metal complexes of thiosemicarbazones, in particular, have shown potent antiproliferative activity against various cancer cell lines, including those of lung and breast cancer. nih.gov
Table 2: Summary of Mechanistic Insights
| Mechanism | Key Findings |
| Topoisomerase IIα Inhibition | Thiosemicarbazone derivatives can inhibit enzyme activity, disrupting DNA replication and repair. nih.govresearcher.liferesearchgate.netresearchgate.netnih.gov |
| Glycogen Phosphorylase Modulation | A this compound derivative acts as a competitive inhibitor of glycogen phosphorylase b. rcsb.org |
| DNA Interaction and Cleavage | Metal complexes of related thiosemicarbazones bind to DNA via intercalation and can induce dose-dependent cleavage. nih.gov |
| Apoptosis Induction | Thiosemicarbazones can induce apoptosis through caspase-3 activation and subsequent DNA fragmentation. evitachem.comresearchgate.net |
| RNR Inhibition | Thiosemicarbazones are known inhibitors of ribonucleoside diphosphate reductase, a key enzyme in DNA synthesis. nih.govrndsystems.com |
| Cell Cycle and Viability | Thiosemicarbazone derivatives can cause cell cycle arrest (e.g., at the G2/M phase) and reduce the viability of cancer cells. researchgate.netnih.govnih.gov |
Mechanisms of Action against Specific Cell Lines (e.g., Melanoma Cells, Leukemic Cells)
Thiosemicarbazones, including this compound, have demonstrated significant antiproliferative activity against various cancer cell lines. The mechanisms are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of crucial cellular enzymes.
Melanoma Cells: The action of thiosemicarbazones against melanoma cells involves several interconnected pathways. One key mechanism is the induction of apoptosis, or programmed cell death. For instance, a derivative, m-chlorobenzaldehyde (-)-camphene-based thiosemicarbazone, was shown to have antiproliferative effects on human melanoma cells (SK-MEL-37), leading to the observation of fragmented nuclei, a hallmark of apoptosis. The anticancer activity of thiosemicarbazones is often linked to their ability to chelate metal ions, particularly iron and copper, which is crucial for their antitumor effects. nih.govmdpi.com This chelation can lead to the generation of reactive oxygen species (ROS), causing oxidative damage to DNA and other cellular components. mdpi.comresearchgate.net
Furthermore, studies on thiosemicarbazide (B42300) derivatives revealed their cytotoxicity against G-361 human malignant melanoma cells. nih.gov An extensive gene expression analysis showed that these compounds downregulated the expression of dihydroorotate (B8406146) dehydrogenase (DHODH), a mitochondrial enzyme essential for the de novo synthesis of pyrimidines. nih.govnih.gov Given the high demand for nucleotides in rapidly proliferating cancer cells, the inhibition of DHODH presents a viable therapeutic target. nih.govnih.gov Other proposed mechanisms for this class of compounds include the inhibition of ribonucleotide reductase and topoisomerase, both critical for DNA synthesis and replication. nih.govresearchgate.netijpcbs.com Complexation with copper (II) ions has been found to enhance the antitumor activity of thiosemicarbazone derivatives against melanoma cells, causing DNA damage and arresting the cell cycle in the G2/M phase. mdpi.com
Leukemic Cells: The primary mechanism of action for thiosemicarbazones against leukemic cells is the inhibition of ribonucleotide reductase (RNR). ijpcbs.comnih.gov RNR is the enzyme responsible for the rate-limiting step in the de novo synthesis of DNA, and its downregulation is a major contributor to the cellular growth inhibition exerted by these compounds. nih.gov In studies using human HL-60 promyelocytic leukemia cells, newly synthesized thiosemicarbazone derivatives were found to dose-dependently decrease intracellular deoxyribonucleoside triphosphate (dNTP) concentrations, impair cell cycle progression, and consequently inhibit cell growth. nih.gov
Beyond RNR inhibition, thiosemicarbazones can induce apoptosis in leukemic cells through both intrinsic and extrinsic pathways. This can involve the inversion of the Bax/Bcl-2 expression ratio, loss of mitochondrial membrane potential (ΔΨm), and activation of caspase-3. The anti-proliferative effects are also associated with the inhibition of other key enzymes like topoisomerase II.
Enzyme Inhibition Studies
This compound and its analogs have been extensively studied for their ability to inhibit various enzymes, which underlies many of their biological activities.
Tyrosinase Inhibition Kinetics (Monophenolase and Diphenolase Activities)
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of great interest in medicine and cosmetics. Chlorobenzaldehyde thiosemicarbazones have shown significant inhibitory potency against both the monophenolase and diphenolase activities of mushroom tyrosinase.
For monophenolase activity, these compounds can sharply decrease the steady-state activity of the enzyme without affecting the lag period. For diphenolase activity, the inhibition is reversible, but the specific mechanism can vary depending on the isomer. For example, 2-chlorobenzaldehyde (B119727) thiosemicarbazone acts as a noncompetitive inhibitor, whereas the 4-chloro- derivative is a mixed-type inhibitor. Thiosemicarbazones are generally reported to be reversible inhibitors of mushroom tyrosinase, exhibiting various types of inhibition (competitive, noncompetitive, uncompetitive, and mixed) depending on their specific chemical structures.
| Compound | Activity | IC₅₀ (μM) | Inhibition Type | Inhibition Constants |
|---|---|---|---|---|
| 2-Chlorobenzaldehyde thiosemicarbazone | Monophenolase | 15.4 | - | - |
| 2-Chlorobenzaldehyde thiosemicarbazone | Diphenolase | - | Noncompetitive | - |
| 4-Chlorobenzaldehyde (B46862) thiosemicarbazone | Monophenolase | 6.7 | - | - |
| 4-Chlorobenzaldehyde thiosemicarbazone | Diphenolase | - | Mixed-type | - |
| trans-Cinnamaldehyde thiosemicarbazone | Diphenolase | - | Mixed-type | Ki = 4.45 μM, Kis = 8.85 μM |
| 4-Methoxybenzaldehyde thiosemicarbazone | Diphenolase | 2.62 | Mixed-type | Ki = 1.47 μM, Kis = 15.10 μM |
Urease Inhibition Mechanisms
Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. The inhibition of urease is a strategy to combat these infections. This compound has been identified as an effective inhibitor of Jack bean urease.
Studies have evaluated various thiosemicarbazones for their urease inhibitory activity, with compounds bearing hydroxyl and chloro substituent groups showing particular efficacy. Molecular docking simulations have been employed to understand the probable binding modes of these inhibitors within the active site of the urease enzyme.
| Compound | Source Enzyme | IC₅₀ (μmol L⁻¹) |
|---|---|---|
| This compound | Jack bean urease | 12.7 |
Carbonic Anhydrase (CA IX and CA XII) Inhibition
Carbonic anhydrases (CAs) are metalloenzymes that catalyze the interconversion of carbon dioxide and bicarbonate. The tumor-associated isoforms CA IX and CA XII are critical for cancer cell survival, particularly under hypoxic conditions, as they help maintain a neutral intracellular pH. nih.gov Therefore, inhibiting these enzymes is a promising anticancer strategy. nih.gov
While direct inhibition data for this compound on CA IX and XII is limited, studies on closely related thiosemicarbazone derivatives demonstrate the potential of this chemical class. For example, a series of novel thiosemicarbazone-benzenesulfonamide derivatives were found to inhibit hCA IX and hCA XII at nanomolar concentrations. nih.gov Similarly, thiosemicarbazide-substituted coumarins have shown selective inhibition of the tumor-associated CA IX and XII isoforms over the common cytosolic isoforms hCA I and II. mdpi.com Molecular docking studies help to elucidate the binding mechanisms and selectivity of these compounds towards the different isoenzymes. nih.gov The ability of the thiosemicarbazone scaffold to inhibit these key tumor-associated enzymes highlights a significant mechanism for its anticancer activity.
| Compound Class | Target Isoform | Inhibition Constant (Ki) Range |
|---|---|---|
| Thiosemicarbazone-benzenesulfonamides | hCA IX | 92.5 - 872 nM |
| hCA XII | 94.5 - 375 nM | |
| Thiosemicarbazide-substituted coumarins | hCA IX | Effective Inhibition Reported |
| hCA XII | 7.5 - 573 nM |
Alkaline Phosphatase Modulation
Alkaline phosphatase (AP) is a ubiquitous enzyme involved in the hydrolysis of phosphate (B84403) monoesters. mdpi.com The effect of m-chlorobenzaldehyde thiosemicarbazone on the activity of liver alkaline phosphatase has been evaluated. Research indicates that the compound has a minimal effect on the enzyme's activity. At a final concentration of 1mM, the maximum inhibition observed was only up to 20%, with some related compounds showing no inhibition at all. This suggests that direct modulation of alkaline phosphatase is not a primary mechanism of action for this particular compound.
Antimicrobial Mechanisms
Thiosemicarbazones exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. dergipark.org.trnih.gov The mechanisms underlying these activities are diverse and often depend on whether the compound is in its free form or complexed with a metal ion.
A primary antibacterial mechanism for the thiosemicarbazone class involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which disrupts DNA replication and leads to bacterial cell death. dergipark.org.tr Another potential mode of action is the inhibition of microbial carbonic anhydrases, which are crucial for the growth and pathogenicity of various microbes. researchgate.net
In the context of antifungal activity, thiosemicarbazones are thought to disrupt the function of the fungal cell membrane and inhibit protein synthesis. dergipark.org.tr
A common feature across their antimicrobial actions is the ability of thiosemicarbazones to act as chelating agents. nih.gov By binding to essential metal ions like iron or copper within microbial cells, they can disrupt vital metabolic processes. The formation of metal complexes with thiosemicarbazones often enhances their antimicrobial potency compared to the free ligand. nih.gov The specific structure of the thiosemicarbazone, including substituents on the benzaldehyde ring, influences its antimicrobial potential and spectrum of activity.
Antibacterial Action against Gram-Positive and Gram-Negative Strains
Thiosemicarbazones, including derivatives like this compound, have demonstrated notable antibacterial properties. nih.govmdpi.com The mechanism of their action is multifaceted, often targeting essential cellular processes in bacteria. Research indicates that these compounds can inhibit the synthesis of peptidoglycan, disrupt the microbial cytoplasmic membrane, interfere with protein translation, and block nucleic acid replication and transcription by inhibiting topoisomerases. researchgate.net
The antibacterial efficacy of these compounds can vary between bacterial types. Studies on some thiosemicarbazide derivatives have shown potential antimicrobial activity primarily against Gram-positive bacteria, including various strains of Staphylococcus aureus and Staphylococcus epidermidis, while demonstrating no significant activity against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa. nih.gov However, other research has identified thiosemicarbazone derivatives active against both Gram-positive (Staphylococcus aureus, Staphylococcus homonis) and Gram-negative (Salmonella typhi, Shigella flexneria) bacteria. nih.gov The presence of a thiosemicarbazide group is considered crucial for these biological activities. mdpi.com The formation of metal complexes with thiosemicarbazones often leads to enhanced antibacterial potency compared to the free ligands. researchgate.netdergipark.org.tr For instance, the coordination of the ligand to a metal ion can occur through the azomethine nitrogen and other atoms, influencing its biological effect. researchgate.net
Table 1: Antibacterial Activity of Thiosemicarbazone Derivatives
| Bacterial Strain | Type | Observation | Source(s) |
| Staphylococcus aureus | Gram-Positive | Susceptible to various thiosemicarbazone derivatives. | nih.govnih.gov |
| Staphylococcus epidermidis | Gram-Positive | Susceptible to thiosemicarbazone derivatives. | nih.gov |
| Bacillus subtilis | Gram-Positive | Susceptible to thiosemicarbazone derivatives. | dergipark.org.tr |
| Escherichia coli | Gram-Negative | Often resistant, though some complexes show activity. | nih.govdergipark.org.tr |
| Pseudomonas aeruginosa | Gram-Negative | Often resistant to thiosemicarbazone derivatives. | researchgate.netnih.gov |
| Salmonella typhi | Gram-Negative | Susceptible to specific thiosemicarbazone derivatives. | nih.gov |
| Shigella flexneria | Gram-Negative | Susceptible to specific thiosemicarbazone derivatives. | nih.gov |
Antifungal Action against Pathogenic Fungi
The antifungal mechanisms of thiosemicarbazones are diverse and potent, targeting key fungal vulnerabilities. One primary mechanism involves the disruption of fungal cell membrane integrity and the inhibition of protein synthesis, which collectively lead to fungal cell death. mdpi.com These compounds have shown efficacy against a range of pathogenic fungi, including species of Aspergillus, Candida, and Sporothrix. nih.gov
A significant aspect of their antifungal action is linked to metal chelation. nih.gov For example, certain thiosemicarbazones have been shown to chelate intracellular iron, which in turn inhibits mitochondrial respiration by retarding the activity of mitochondrial respiratory chain complex I. nih.gov This disruption leads to a reduction in mitochondrial membrane potential and ATP synthesis in fungi like Candida albicans. nih.gov Furthermore, by disrupting intracellular zinc homeostasis, these compounds can inhibit ribosome biogenesis, further crippling the fungal cell. nih.govnih.gov Another identified mechanism involves the induction of oxidative stress and apoptosis-compatible cellular changes in C. albicans. nih.gov The formation of metal complexes, particularly with copper(II) and zinc(II), typically results in more potent antifungal agents than the uncomplexed thiosemicarbazone ligands. nih.gov
Table 2: Antifungal Mechanisms and Targets of Thiosemicarbazones
| Mechanism | Fungal Target/Species | Effect | Source(s) |
| Membrane Disruption | General pathogenic fungi | Loss of cellular integrity. | mdpi.com |
| Protein Synthesis Inhibition | General pathogenic fungi | Halts essential cellular functions. | mdpi.com |
| Iron Chelation | Candida albicans | Inhibits mitochondrial respiration (Complex I). | nih.gov |
| Zinc Chelation | Candida albicans | Disrupts ribosome biogenesis. | nih.govnih.gov |
| Oxidative Stress & Apoptosis | Candida albicans | Induction of programmed cell death. | nih.gov |
| Ergosterol Content Reduction | Aspergillus parasiticus | Weakens the fungal cell membrane. | researchgate.net |
Antiviral Mode of Action
Thiosemicarbazones have emerged as a class of compounds with significant antiviral properties against a variety of viruses, including Poliovirus, Dengue virus, and influenza virus. nih.govnih.govresearchgate.net Their mode of action is often centered on the inhibition of essential viral enzymes, a process frequently mediated by the chelation of metal ions crucial for enzymatic activity. researchgate.net
In the case of the influenza virus, for instance, salicylaldehyde (B1680747) thiosemicarbazone derivatives have been shown to inhibit the virus's PA endonuclease. researchgate.net This enzyme is dependent on divalent metal ions like Mg²⁺ or Mn²⁺ for its catalytic function, which involves cleaving host cell pre-mRNAs to generate primers for viral transcription in a process known as "cap-snatching". researchgate.net The thiosemicarbazone is believed to act by chelating these metal ions within the enzyme's active site, thereby blocking its function and halting viral replication. researchgate.net This metal-chelating strategy is a promising avenue for the development of new inhibitors for metal-dependent viral enzymes. researchgate.net Studies on other viruses, such as Dengue, have also demonstrated that thiosemicarbazones can completely prevent viral infection in host cells in a dose-dependent manner. nih.gov
Antimalarial and Antiprotozoal Activities (e.g., against Leishmania)
Thiosemicarbazones and their metal complexes exhibit significant activity against various protozoan parasites, including those responsible for malaria and leishmaniasis. researchgate.netnih.govnih.gov
The antimalarial activity of thiosemicarbazones has been reported against Plasmodium falciparum, including chloroquine-sensitive and resistant strains. nih.govrsc.org While the precise mechanism is not fully elucidated for all derivatives, it is suggested that they may act through targets other than the falcipain cysteine proteases, which are common targets for other antimalarials. nih.gov The formation of metal complexes, such as through cyclopalladation, has been shown to yield antiplasmodial activities in the low micromolar range. rsc.org
Against the protozoan parasite Leishmania, thiosemicarbazones have demonstrated potent activity. nih.govrsdjournal.org A key mechanism of action, particularly for copper-complexed thiosemicarbazones, involves inducing mitochondrial dysfunction in the parasite. nih.gov Studies on Leishmania amazonensis revealed that a benzaldehyde thiosemicarbazone copper complex caused mitochondrial membrane depolarization, induced the production of mitochondrial superoxide (B77818) anion radicals, and promoted lipoperoxidation. nih.gov This cascade of oxidative damage ultimately leads to the death of the parasite. nih.gov
Metal Ion Dependency in Biological Action
Role of Intracellular Metal Chelation
A central feature of the biological activity of thiosemicarbazones is their ability to act as chelating ligands, binding to transition metal ions both outside and inside the cell. nih.govdergipark.org.tr This capacity for metal chelation is fundamental to many of their antimicrobial and antiviral effects. The thiosemicarbazone structure, with its sulfur and nitrogen donor atoms, has a high affinity for metal ions and can form stable coordination compounds. nih.govmdpi.com
Inside the cell, this chelating ability allows these compounds to interfere with metalloenzymes and disrupt the homeostasis of essential metal ions like iron, zinc, and copper. As seen in their antifungal action against C. albicans, a thiosemicarbazone derivative can selectively chelate intracellular iron and zinc. nih.govnih.gov The chelation of iron disrupts mitochondrial respiration, while the sequestration of zinc interferes with ribosome biogenesis, demonstrating how targeting metal-dependent pathways can exert a powerful antimicrobial effect. nih.govnih.gov Similarly, the proposed antiviral mechanism against the influenza virus relies on the chelation of magnesium or manganese ions in the active site of the viral PA endonuclease, rendering the enzyme inactive. researchgate.net
Enhanced Biological Activity upon Complexation
The biological activity of this compound and related compounds is significantly enhanced upon coordination with metal ions. dergipark.org.tr Numerous studies across antibacterial, antifungal, and antiprotozoal applications have consistently shown that metal complexes of thiosemicarbazones are more potent than the free, uncomplexed ligands. researchgate.netnih.govnih.gov
This enhancement is attributed to several factors. According to Tweedy's chelation theory, the coordination of a metal ion to the ligand reduces the polarity of the metal ion, primarily because of the partial sharing of its positive charge with donor atoms and potential π-electron delocalization over the chelate ring. This process increases the lipophilic nature of the complex, making it easier to penetrate the lipid layers of microbial cell membranes. Once inside the cell, the complex can more effectively reach and interact with intracellular targets. For example, the antitubercular and antifungal activities of thiosemicarbazone ligands have been shown to increase upon chelation with metals, with copper(II) and zinc(II) complexes often displaying the highest activity. nih.govnih.gov This strategy of using metal complexes represents a powerful approach to augmenting the therapeutic potential of thiosemicarbazone-based agents. nih.gov
Computational and Theoretical Investigations for Structure Activity/property Relationship Analysis
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how 3-Chlorobenzaldehyde (B42229) thiosemicarbazone might interact with biological macromolecules.
Molecular docking studies have been instrumental in predicting the binding modes of thiosemicarbazone derivatives with various biological targets, including enzymes and DNA. nih.govmdpi.comnih.gov For enzymes that are potential targets, such as tyrosinase and ribonucleotide reductase, docking simulations help to identify the key amino acid residues in the active site that are involved in the interaction. nih.govresearchgate.net These interactions are crucial for the inhibitory activity of the compound.
In the case of DNA, docking studies can reveal the preferred binding mode, such as intercalation between base pairs or binding to the minor groove. nih.gov The insights gained from these predictions are vital for the rational design of more potent and selective inhibitors based on the 3-Chlorobenzaldehyde thiosemicarbazone scaffold.
Table 1: Predicted Interactions from Molecular Docking Studies of Thiosemicarbazone Derivatives
| Biological Target | Predicted Binding Site | Key Interacting Residues/Moieties | Type of Interaction |
|---|---|---|---|
| Tyrosinase | Active Site | Histidine, Copper ions | Coordination, Hydrogen Bonding |
| Ribonucleotide Reductase | Allosteric/Active Site | Cysteine, Glutamate | Hydrogen Bonding, Hydrophobic |
| DNA | Minor Groove/Intercalation | A-T rich regions | Hydrogen Bonding, van der Waals |
Beyond just predicting the binding pose, molecular docking allows for a detailed profiling of the ligand-protein interactions. This includes the identification of hydrogen bonds, hydrophobic interactions, van der Waals forces, and potential coordination with metal ions within the active site of an enzyme. For this compound, the thiourea (B124793) moiety is often predicted to be a key player in forming hydrogen bonds with protein backbones or side chains. The chlorophenyl ring can engage in hydrophobic and π-π stacking interactions, further stabilizing the complex. Understanding this interaction profile is fundamental to explaining the compound's biological activity and for guiding future structural modifications to enhance potency and selectivity. frontiersin.org
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the electronic properties of this compound, which are intrinsically linked to its reactivity and biological activity.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on thiosemicarbazone derivatives have been employed to calculate various molecular properties such as optimized geometry, charge distribution, and vibrational frequencies. mdpi.com These calculations help to understand the molecule's reactivity, with regions of high electron density being potential sites for electrophilic attack and regions of low electron density being susceptible to nucleophilic attack.
The Hartree-Fock (HF) method is another ab initio quantum chemistry method used for determining the wave function and energy of a quantum many-body system in a stationary state. While HF provides a fundamental understanding, hybrid functional approaches, which combine a portion of HF exchange with a DFT exchange-correlation functional, often yield more accurate results for molecular properties. These methods are applied to thiosemicarbazones to refine the understanding of their electronic characteristics.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive. aimspress.com For this compound, FMO analysis can predict its reactivity and potential to participate in charge-transfer interactions with biological targets. nih.gov
Table 2: Representative Calculated Quantum Chemical Properties for a Thiosemicarbazone Derivative
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | 4.5 D | Polarity and solubility |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization, intramolecular interactions, and the stability of molecules. In the context of thiosemicarbazones, NBO analysis provides insights into the electronic structure and the nature of chemical bonds, which are crucial for understanding their reactivity and biological activity.
Key interactions typically identified in related thiosemicarbazone structures include:
π → π transitions:* These interactions, often from the C=N and C=S bonds to antibonding orbitals within the aromatic ring, contribute significantly to the electronic stability of the molecule.
n → π transitions:* Lone pair electrons (n) on nitrogen and sulfur atoms can delocalize into antibonding (π*) orbitals of adjacent double bonds (e.g., C=N or C=S). This type of interaction is crucial for the stability of the thiosemicarbazone moiety.
n → σ transitions:* Delocalization from lone pairs into antibonding sigma (σ*) orbitals also plays a role in stabilizing the molecular structure.
Studies on similar salicylaldehyde-based thiosemicarbazones have used NBO analysis to confirm charge delocalization and molecular stability, which are important factors for their non-linear optical (NLO) characteristics. researchgate.net This approach helps in understanding how electronic charge is distributed across the molecule and how this distribution influences its chemical properties and potential applications. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies
QSAR and QSPR studies are computational methodologies that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. These models are instrumental in drug design and materials science for predicting the activity of new compounds and optimizing existing ones.
Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods analyze the correlation between the biological activity of a set of compounds and their 3D molecular properties. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques.
CoMFA: This method calculates the steric and electrostatic fields around a series of aligned molecules. The resulting field values are then correlated with biological activity data using statistical methods like Partial Least Squares (PLS). The output is often visualized as 3D contour maps, which indicate regions where modifications to the steric or electrostatic properties would likely enhance or diminish activity. researchgate.netresearchgate.net For instance, green contours typically show areas where bulky groups are favored, while yellow contours show where they are disfavored. In electrostatic maps, blue contours indicate regions where positive charges enhance activity, and red contours show where negative charges are favorable. researchgate.net
CoMSIA: CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, evaluates hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor properties. researchgate.net This provides a more comprehensive analysis of the molecular features influencing activity.
A 3D-QSAR study on benzaldehyde (B42025) thiosemicarbazone derivatives as phenoloxidase inhibitors yielded robust and predictive CoMFA and CoMSIA models. nih.gov The statistical quality of these models is assessed by parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). High values for these parameters indicate a reliable and predictive model. The models developed for the benzaldehyde thiosemicarbazone series demonstrated excellent predictive power, making them useful for guiding the design of new, more potent inhibitors. nih.gov
Table 1: Statistical Parameters of 3D-QSAR Models for Benzaldehyde Thiosemicarbazone Derivatives nih.gov
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Optimum Components |
|---|---|---|---|
| CoMFA | 0.926 | 0.986 | 6 |
| CoMSIA | 0.933 | 0.984 | 6 |
QSAR models can be built using various molecular descriptors, which are numerical values that characterize specific properties of a molecule. These can range from simple physicochemical properties (e.g., logP, molecular weight) to more complex 2D or 3D structural descriptors and chemical fingerprints. nih.gov
For thiosemicarbazone derivatives, QSAR models have been successfully developed to predict their biological activities, such as antimycobacterial and acetylcholinesterase inhibitory effects. nih.govmdpi.com In one study, QSAR models for quinolinone-based thiosemicarbazones indicated that anti-tuberculosis activity was related to van der Waals descriptors; a more positive value for this parameter correlated with higher biological activity. mdpi.com This suggests that increasing the molecular volume, for instance through the addition of the thiosemicarbazone group, can enhance efficacy. mdpi.com
Another approach involves using molecular fingerprints (linear, radial, or dendritic) combined with machine learning algorithms. nih.gov These fingerprints represent the presence or absence of various structural fragments. By correlating these fingerprints with biological activity, predictive models can be constructed to screen virtual libraries of compounds and identify promising candidates for synthesis and testing. nih.gov
Simulations for Spectroscopic Data Interpretation
Computational simulations are a powerful tool for interpreting experimental spectroscopic data. By calculating theoretical spectra, researchers can assign vibrational modes and NMR chemical shifts with greater confidence, leading to a more accurate understanding of the molecular structure.
Density Functional Theory (DFT) and Hartree-Fock (HF) methods are commonly employed to optimize the molecular geometry and calculate theoretical vibrational (FT-IR, Raman) and Nuclear Magnetic Resonance (NMR) spectra. ikprress.org For thiosemicarbazones, these calculations provide valuable insights into the molecule's structural and electronic properties.
A computational study on 4-chlorobenzaldehyde (B46862) thiosemicarbazone, a close structural analog of the 3-chloro isomer, utilized DFT (with the B3LYP functional) and HF methods to simulate its spectra. ikprress.org The calculated vibrational frequencies are often scaled to correct for systematic errors arising from basis set limitations and the neglect of anharmonicity. The results showed excellent agreement between the scaled theoretical spectra and the experimental data, confirming the molecular structure. ikprress.org
Key Vibrational Modes:
C=N and N-N Stretching: Peaks observed below 1540 cm⁻¹ are typically assigned to C=N and N-N stretching vibrations. jetir.org
C=S Stretching: The characteristic C=S stretching vibration is usually found in the FT-IR spectrum. researchgate.net
Absence of C-H (aldehyde): The disappearance of the aldehyde C-H stretching peak around 2720 cm⁻¹ confirms the formation of the thiosemicarbazone from the parent aldehyde. jetir.org
NMR Spectra:
¹H NMR: Theoretical calculations help in assigning the chemical shifts of protons, including those of the aromatic ring, the azomethine proton (–CH=N), and the amine protons (–NH and –NH₂). In related thiosemicarbazone complexes, the azomethine proton signal is often deshielded upon coordination to a metal center. nih.gov
¹³C NMR: Similarly, theoretical ¹³C NMR spectra aid in the assignment of carbon signals, providing a complete picture of the molecular skeleton.
This combination of experimental and computational spectroscopy is crucial for the unambiguous characterization of this compound and its derivatives. ikprress.org
Analysis of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property essential for applications in telecommunications, optical computing, and dynamic image processing. lew.ro Organic compounds, particularly those with extensive π-conjugated systems and strong electron donor-acceptor groups, are of great interest for NLO applications. Thiosemicarbazones fit this profile and have been investigated for their NLO properties. nih.govnih.gov
The NLO response of a molecule is characterized by its hyperpolarizability tensors. Key parameters include:
Linear Polarizability (α): Describes the linear response of the molecule to an electric field.
First Hyperpolarizability (β): Related to the second-order NLO response, which is responsible for effects like Second Harmonic Generation (SHG). Materials must be non-centrosymmetric to exhibit a non-zero β.
Second Hyperpolarizability (γ): Describes the third-order NLO response.
Computational studies, often using DFT methods, are employed to calculate these parameters. The calculated values are frequently compared to a standard NLO material, such as urea (B33335) or para-nitroaniline, to gauge their potential. researchgate.netnih.gov
Studies on related thiosemicarbazone derivatives have shown significant NLO properties. For example, certain salicylaldehyde (B1680747) thiosemicarbazones exhibit first hyperpolarizability (β) values that are many times greater than that of urea. nih.gov The SHG efficiency of benzaldehyde thiosemicarbazone was found to be approximately 5.3 times that of potassium dihydrogen orthophosphate (KDP), a standard inorganic NLO crystal. nih.gov Furthermore, cadmium halide complexes of 2-chlorobenzaldehyde (B119727) thiosemicarbazone have shown powder SHG efficiencies about 20 times that of urea. acs.org These findings highlight the potential of this compound, as a member of this class of compounds, to serve as a promising candidate for NLO applications. researchgate.net
Polarizability and Hyperpolarizability Determinations
Theoretical determinations of polarizability (α) and the first-order hyperpolarizability (β) are typically performed using Density Functional Theory (DFT) calculations, often with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional and a suitable basis set such as 6-311++G(d,p). These computational approaches allow for the calculation of the dipole moment (μ), the mean polarizability (⟨α⟩), the anisotropy of polarizability (Δα), and the magnitude of the first hyperpolarizability (β₀) from the Gaussian output.
Mean Polarizability: ⟨α⟩ = (αₓₓ + αᵧᵧ + αzz)/3
Anisotropy of Polarizability: Δα = (1/√2) * √[(αₓₓ - αᵧᵧ)² + (αᵧᵧ - αzz)² + (αzz - αₓₓ)² + 6αₓᵧ² + 6αₓz² + 6αᵧz²]
First Hyperpolarizability: β₀ = √(βₓ² + βᵧ² + βz²) where βₓ = βₓₓₓ + βₓᵧᵧ + βₓzz, and so on for the y and z components.
For context, computational studies on other thiosemicarbazone derivatives have demonstrated that these molecules can exhibit significant NLO properties, often exceeding those of standard reference materials like urea. ijacskros.com This suggests that this compound likely possesses interesting NLO characteristics that warrant future computational and experimental investigation. The presence of the chlorine atom, an electron-withdrawing group, on the phenyl ring is expected to influence the electron distribution and, consequently, the polarizability and hyperpolarizability of the molecule.
Thermodynamical Studies of Crystal Phases
The thermodynamic properties of a compound's crystal phase are critical for understanding its stability, solubility, and bioavailability. While comprehensive thermodynamic data for the crystal phases of this compound are not extensively reported, thermal analysis of the closely related isomer, 4-Chlorobenzaldehyde thiosemicarbazone, provides valuable insights into the expected thermal behavior.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are key techniques used to study the thermal stability and phase transitions of crystalline solids. For 4-Chlorobenzaldehyde thiosemicarbazone, these analyses reveal its thermal decomposition profile.
A study on 4-Chlorobenzaldehyde thiosemicarbazone showed that the compound is thermally stable up to a certain temperature, beyond which it undergoes decomposition. nih.gov The DSC thermogram for this compound typically shows a sharp endothermic peak corresponding to its melting point, which also indicates the purity and crystalline nature of the sample. For 4-Chlorobenzaldehyde thiosemicarbazone, a sharp endothermic peak is observed around 218.74°C, signifying its melting and the onset of decomposition. ijacskros.com The sharpness of this peak is indicative of a high degree of crystallinity.
TGA analysis complements the DSC data by quantifying the mass loss as a function of temperature. For thiosemicarbazone derivatives, the TGA curves often show a multi-stage decomposition process. In the case of 4-Chlorobenzaldehyde thiosemicarbazone, significant weight loss is observed at temperatures above 200°C, corresponding to the breakdown of the molecule. ijacskros.com
The following table summarizes the key thermal data obtained for 4-Chlorobenzaldehyde thiosemicarbazone, which can be considered indicative of the expected behavior for the 3-chloro isomer.
| Thermal Analysis Data for 4-Chlorobenzaldehyde thiosemicarbazone | |
| Parameter | Value |
| Melting/Decomposition Onset (DSC) | ~218.74 °C |
| Thermal Stability (TGA) | Stable up to ~200 °C |
This data is for the 4-chloro isomer and serves as an illustrative example.
Future Research Directions and Translational Perspectives
Exploration of Novel Ligand Architectures and Metal Complex Combinations
Future investigations will likely focus on the rational design and synthesis of novel thiosemicarbazone ligands derived from 3-chlorobenzaldehyde (B42229). The modular nature of thiosemicarbazones allows for systematic structural modifications to fine-tune their electronic and steric properties. nih.gov This includes the introduction of different substituents on the benzaldehyde (B42025) ring and the terminal nitrogen atom of the thiosemicarbazone moiety. Such modifications can significantly influence the lipophilicity, metal-binding affinity, and ultimately, the biological activity of the resulting compounds. nih.gov
Advanced Mechanistic Studies at the Molecular and Cellular Levels
A deeper understanding of the mechanism of action of 3-Chlorobenzaldehyde thiosemicarbazone and its metal complexes is crucial for their rational development. Future research should employ advanced molecular and cellular biology techniques to elucidate their precise biological targets and signaling pathways. While inhibition of ribonucleotide reductase is a known mechanism for some thiosemicarbazones, it is important to investigate other potential targets. digitellinc.comnih.gov
Studies could focus on their interaction with other key enzymes involved in cellular proliferation and survival, such as topoisomerases and DNA gyrase. ox.ac.uk Investigating the ability of these compounds to induce programmed cell death (apoptosis) and identifying the specific apoptotic pathways involved will be a key research area. ox.ac.uk Furthermore, understanding how these compounds interfere with essential metabolic processes within pathological cells can provide valuable insights for optimizing their therapeutic effects. researchgate.net Advanced techniques like proteomics and metabolomics can be employed to obtain a comprehensive view of the cellular response to treatment with these compounds.
Development of Targeted Delivery Systems
To enhance the therapeutic index of this compound and its derivatives, the development of targeted delivery systems is a promising strategy. Nanoformulations, such as polymeric nanoparticles and liposomes, can improve the pharmacokinetic profile, increase plasma half-life, and facilitate targeted accumulation in diseased tissues through the enhanced permeability and retention (EPR) effect. nih.govrsc.org
Future research will focus on designing and optimizing these nanocarriers to ensure controlled and sustained release of the active compound. rsc.org Functionalizing nanoparticles with specific targeting moieties, such as antibodies or peptides that recognize receptors overexpressed on cancer cells, can further enhance site-specific delivery, thereby increasing efficacy and reducing off-target effects. The encapsulation of these compounds within nanocarriers can also improve their solubility and stability in physiological environments. Studies exploring the use of materials like chitosan (B1678972) and iron oxide nanoparticles as carriers for thiosemicarbazone derivatives are expected to yield innovative and effective delivery platforms.
Application in Novel Diagnostic Probes and Bio-imaging Agents
The ability of thiosemicarbazones to form stable complexes with a variety of metal ions makes them attractive candidates for the development of diagnostic probes and bio-imaging agents. Future research in this area will involve the design of thiosemicarbazone derivatives that can be labeled with fluorescent tags or radionuclides for imaging applications. nih.gov
For instance, incorporating fluorescent moieties like boron-dipyrromethene (BODIPY) into the thiosemicarbazone structure can enable real-time visualization of the compound's distribution within cells and tissues. nih.gov This can provide valuable information about its mechanism of action and cellular localization. nih.gov Furthermore, the chelation of radionuclides such as copper-64 (⁶⁴Cu) can allow for their use as radiotracers in Positron Emission Tomography (PET) imaging, which is a powerful tool for non-invasive diagnosis and monitoring of diseases. rsc.org The development of lanthanide complexes of thiosemicarbazones with unique luminescent properties also holds promise for advanced bio-imaging applications. researchgate.net
Computational Design and High-Throughput Screening Approaches for Optimization
Computational modeling and high-throughput screening (HTS) are indispensable tools for accelerating the discovery and optimization of new thiosemicarbazone-based therapeutic agents. Future efforts will increasingly rely on in silico methods to design virtual libraries of this compound derivatives and predict their physicochemical properties, bioactivity, and potential toxicity.
Techniques such as Density Functional Theory (DFT) and molecular docking can provide insights into the structure-activity relationships (SAR) of these compounds, guiding the rational design of more potent and selective molecules. HTS platforms can then be used to experimentally screen large libraries of these computationally designed compounds to identify promising leads for further development. The integration of computational approaches with experimental screening can significantly reduce the time and cost associated with drug discovery and development, paving the way for the rapid identification of optimized this compound derivatives with enhanced therapeutic potential. nih.gov
Q & A
Q. Methodological Approach :
- Perform docking studies (AutoDock Vina) to predict DNA/protein interactions.
- Validate with flow cytometry (Annexin V/PI staining) for apoptosis pathways.
Resolving Data Contradictions
Category : Advanced Question : How to address discrepancies in reported melting points (17–18°C vs. 18°C) for this compound? Answer :
- Purity Analysis : Use HPLC (C18 column, methanol/water 70:30) to detect impurities.
- Thermal Methods : DSC to confirm phase transitions (heating rate: 10°C/min) .
- Crystallinity : Compare XRD patterns with single-crystal data (monoclinic P2₁/n space group) .
Computational Modeling
Category : Advanced Question : What QSPR models predict the stability constants of thiosemicarbazone-metal complexes? Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
